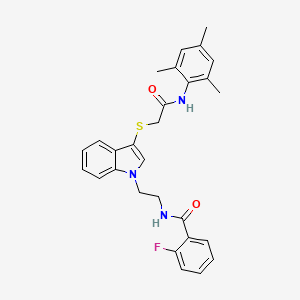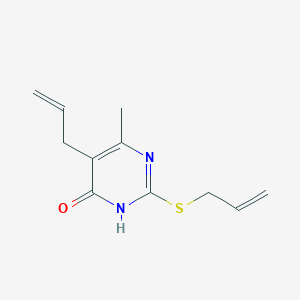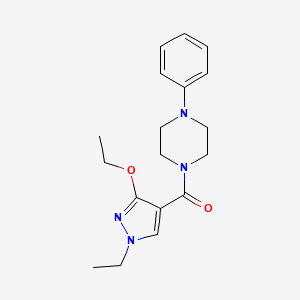![molecular formula C23H21ClN2O3 B2665573 3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1019140-32-9](/img/structure/B2665573.png)
3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a beta-adrenergic agonist that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Beta-Adrenergic Receptors
Asymmetric Synthesis for Radioligand Applications : A precursor for S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177) was synthesized to develop a radioligand for beta-adrenergic receptors, utilizing asymmetric synthesis techniques. This compound is significant for studying beta-adrenergic receptors in vivo using positron emission tomography, highlighting its application in medical imaging and receptor mapping (Brady et al., 1991).
Catalytic Applications in Organic Synthesis
Ionic Liquid-Based Catalysis : Research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride showcased its utility in generating ionic liquid-based Ru(II)–phosphinite compounds. These compounds serve as efficient catalysts in the transfer hydrogenation of various ketones, demonstrating significant applications in organic synthesis and catalysis (Aydemir et al., 2014).
Antimicrobial and Antiradical Activities
Synthesis and Biological Activities : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities, investigated their antimicrobial and antiradical activities. Although these compounds showed lower biological activities compared to certain beta-blockers, their synthesis and evaluation contribute to the understanding of the structure-activity relationship in developing new pharmaceutical agents (Čižmáriková et al., 2020).
Environmental and Polymer Science
Dioxin Formation from Chlorophenols : The oxidative thermal degradation of chlorophenols was studied to understand the mechanisms of dioxin formation, an area of significant environmental concern. This research provides insights into the chemical processes leading to pollutants and their potential mitigation in industrial contexts (Evans & Dellinger, 2005).
Photopolymerization Initiators : A hexaarylbiimidazole derivative was synthesized for its application as a photoinitiator in acrylate polymerizations, demonstrating the compound's utility in developing advanced materials through photopolymerization technologies (Shi et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)28-15-18(27)14-26-22-9-5-4-8-21(22)25-23(26)16-29-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCAHAAIHLNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)


![9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2665502.png)

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
methanone](/img/structure/B2665510.png)
![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)
